molecular formula C33H33FN2O5 B194411 P-Hydroxyatorvastatin lactone CAS No. 163217-70-7

P-Hydroxyatorvastatin lactone

Cat. No. B194411
M. Wt: 556.6 g/mol
InChI Key: KDJMDZSAAFACAM-KAYWLYCHSA-N
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Description

P-Hydroxyatorvastatin lactone is a metabolite of Atorvastatin . It is intended for pharmaceutical applications . The molecular formula of P-Hydroxyatorvastatin lactone is C33H33FN2O5 .


Synthesis Analysis

Atorvastatin, a lipid-lowering drug widely used in the treatment of cardiovascular diseases, has significant clinical significance. The synthetic procedures of atorvastatin, including Paal-Knorr synthesis and several new synthetic strategies, have been discussed in the literature .


Molecular Structure Analysis

The molecular structure of P-Hydroxyatorvastatin lactone is complex, with a molecular formula of C33H33FN2O5 . The compound is a pentasubstituted pyrrole formed by two contrasting moieties with an achiral heterocyclic core unit and a 3,5-dihydroxypentanoyl side chain .


Chemical Reactions Analysis

Atorvastatin is a carboxylic acid that exists in equilibrium with a lactone form in vivo . The primary proposed mechanism of atorvastatin metabolism is through cytochrome P450 3A4 hydroxylation to form active ortho- and para-hydroxylated metabolites .

Scientific Research Applications

  • Chromatographic Analysis in Biological Samples :

    • Crevar-Sakač et al. (2013) developed a new HPLC method for analyzing atorvastatin (both acid and lactone forms) and its metabolites, including p-hydroxyatorvastatin, in plasma. This method offers a sensitive approach for detecting these compounds in biological samples (Crevar-Sakač et al., 2013).
    • Hermann et al. (2005) also developed a chromatographic method for analyzing atorvastatin and its metabolites, including o- and p-hydroxyatorvastatin (acid and lactone forms), in human plasma. This method was validated and applied in a clinical study (Hermann et al., 2005).
  • Metabolism and Pharmacodynamics of Statins :

    • A study by Filppula et al. (2021) investigated the in vitro metabolism of various statins, including atorvastatin lactone. They found that statin lactones, including atorvastatin lactone, were metabolized to a greater extent than their acid forms in human liver microsomes (Filppula et al., 2021).
    • Sakaeda et al. (2005) examined the inhibitory effects of acid and lactone forms of eight statins on various metabolic activities and found significant differences between these forms. This study underscores the importance of understanding both forms in the context of drug interactions and pharmacological effects (Sakaeda et al., 2005).
  • Influence on Cellular Transport and Drug Interactions :

    • Chen et al. (2005) investigated the interaction of statins, including atorvastatin in both acid and lactone forms, with various drug transporters. They found differential substrate and inhibitor activities for the lactone and acid forms, which can influence drug-transporter interactions and pharmacokinetic profiles (Chen et al., 2005).

Future Directions

An important issue raised in the literature is the in vitro assays of Atorvastatin metabolism reveal lactonization as the critical first step in Atorvastatin disposition and suggest that Atorvastatin-hydroxylated metabolites would be mostly formed after hydrolysis of the corresponding lactone products due to the higher affinity of the lactone form of Atorvastatin for the active site of CYP450 isoforms .

properties

IUPAC Name

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJMDZSAAFACAM-KAYWLYCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167535
Record name p-Hydroxyatorvastatin lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

P-Hydroxyatorvastatin lactone

CAS RN

163217-70-7
Record name (2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N-(4-hydroxyphenyl)-4-phenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)-ethyl]-1H-pyrrole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163217-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydroxyatorvastatin lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Hydroxyatorvastatin lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXYATORVASTATIN LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1316I46GEX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Hermann, MP Bogsrud, E Molden… - Clinical …, 2006 - Wiley Online Library
Background The most serious side effect from statin treatment is myopathy, which may proceed to rhabdomyolysis. This is the first study to investigate whether the pharmacokinetics of …
Number of citations: 161 ascpt.onlinelibrary.wiley.com
M Crevar-Sakač, Z Vujić, Z Vujčić, B Marković… - Acta …, 2016 - akjournals.com
… Unfortunately, we were not able to obtain reference standards of o-hydroxyatorvastatin lactone and p-hydroxyatorvastatin lactone for method validation, so this method excluded these …
Number of citations: 9 akjournals.com
BL Morse, JJ Alberts, MM Posada… - CPT …, 2019 - Wiley Online Library
… metabolites are also present in plasma, as atorvastatin lactone and the corresponding CYP3A4-mediated metabolites, o-hydroxyatorvastatin lactone and p-hydroxyatorvastatin lactone; …
Number of citations: 20 ascpt.onlinelibrary.wiley.com
M Hermann, H Christensen, JLE Reubsaet - Analytical and bioanalytical …, 2005 - Springer
… atorvastatin lactone, o- and p-hydroxyatorvastatin lactone for method validation. Lactone forms … Formation of atorvastatin lactone, o- and p- hydroxyatorvastatin lactone by this procedure …
Number of citations: 156 link.springer.com
IB Skottheim, MP Bogsrud, M Hermann… - Molecular diagnosis & …, 2011 - Springer
… , p-hydroxyatorvastatin acid, p-hydroxyatorvastatin lactone, and o-hydroxyatorvastatin … The measured concentrations of p-hydroxyatorvastatin lactone, o-hydroxyatorvastatin acid, o…
Number of citations: 22 link.springer.com
IB Skottheim, K Stormark, H Christensen… - Clinical …, 2009 - Wiley Online Library
… limit of quantification (LLOQ) was 0.5 ng/ml for o-OH atorvastatin acid and 0.2 ng/ml for atorvastatin acid, atorvastatin lactone, p-hydroxyatorvastatin acid, p-hydroxyatorvastatin lactone, …
Number of citations: 88 ascpt.onlinelibrary.wiley.com
L Nováková, D Šatínský, P Solich - TrAC Trends in Analytical Chemistry, 2008 - Elsevier
We review high-performance liquid chromatography (HPLC) methods for the determination of two major statins used in clinical treatment – simvastatin and atorvastatin – in various …
Number of citations: 169 www.sciencedirect.com
P du Souich, G Roederer, R Dufour - Pharmacology & therapeutics, 2017 - Elsevier
… ) reported that in patients with atorvastatin-induced SIM, plasma concentrations of o-hydroxyatorvastatin, p-hydroxyatorvastatin, atorvastatin lactone and p-hydroxyatorvastatin lactone …
Number of citations: 150 www.sciencedirect.com
PS Kee, PKL Chin, MA Kennedy, SDS Maggo - Frontiers in Genetics, 2020 - frontiersin.org
… A PK study conducted with atorvastatin-related myopathy cases found that elevated AUCs of atorvastatin lactone and p-hydroxyatorvastatin lactone among patients suffering from …
Number of citations: 33 www.frontiersin.org
A Anadón, I Ares, MR Martínez-Larrañaga… - Toxicology, 2021 - Elsevier
… It was shown in patients with atorvastatin-induced SIM, plasma concentrations of o-hydroxyatorvastatin, p-hydroxyatorvastatin, atorvastatin lactone, and p-hydroxyatorvastatin lactone …
Number of citations: 0 www.sciencedirect.com

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